molecular formula C10H22ClNO B2424131 [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride CAS No. 2248417-59-4

[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride

Cat. No.: B2424131
CAS No.: 2248417-59-4
M. Wt: 207.74
InChI Key: QWRHCSXTPFJCSK-RJUBDTSPSA-N
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Description

Molecular Architecture and Configuration

The molecular architecture of [(3R,5R)-5-tert-butylpiperidin-3-yl]methanol hydrochloride is characterized by a six-membered piperidine ring bearing two distinct substituents in a specific stereochemical arrangement. The compound possesses the molecular formula C10H22ClNO with a molecular weight of 207.7408 atomic mass units, and is assigned the Chemical Abstracts Service registry number 2248417-59-4. The structural framework consists of a piperidine core with a tert-butyl group positioned at the 5-position and a hydroxymethyl group at the 3-position, both adopting the R-configuration as indicated by the systematic nomenclature.

The stereochemical designation (3R,5R) represents the absolute configuration of the two chiral centers within the molecule, where both substituents occupy specific spatial orientations relative to the piperidine ring plane. The Simplified Molecular Input Line Entry System representation provides insight into the three-dimensional arrangement: CC(C)(C)[C@H]1CC@HCO, indicating the precise stereochemical relationships between atoms. This configuration is particularly significant as it determines the overall molecular geometry and influences the compound's physical and chemical properties.

The International Union of Pure and Applied Chemistry name ((3R,5R)-5-(tert-butyl)piperidin-3-yl)methanol hydrochloride reflects the systematic nomenclature approach that precisely defines the molecular structure. The presence of the hydrochloride salt form introduces an ionic component to the molecular structure, where the nitrogen atom of the piperidine ring becomes protonated, creating a piperidinium cation paired with a chloride anion. This ionic character significantly impacts the compound's solubility properties and hydrogen bonding capabilities.

Property Value
Molecular Formula C10H22ClNO
Molecular Weight 207.7408 g/mol
Chemical Abstracts Service Number 2248417-59-4
International Union of Pure and Applied Chemistry Name ((3R,5R)-5-(tert-butyl)piperidin-3-yl)methanol hydrochloride
Stereochemical Configuration (3R,5R)
Simplified Molecular Input Line Entry System CC(C)(C)[C@H]1CC@HCO.Cl

The molecular architecture demonstrates the importance of stereochemical control in piperidine derivatives, as evidenced by research on stereoselective synthesis of 2,6-disubstituted piperidine alkaloids, which emphasizes the significance of stereochemical outcomes in determining biological and physical properties. The specific (3R,5R) configuration represents one of several possible stereoisomers that could arise from this substitution pattern, highlighting the precision required in synthetic chemistry to achieve stereochemical selectivity.

Conformational Analysis of Piperidine Core Structure

The conformational analysis of the piperidine core structure in [(3R,5R)-5-tert-butylpiperidin-3-yl]methanol hydrochloride reveals complex stereodynamic behavior influenced by multiple factors including substituent size, electronic effects, and intramolecular interactions. Piperidine rings typically adopt chair conformations as the most stable arrangement, similar to cyclohexane, but the presence of the nitrogen heteroatom and bulky substituents can significantly alter this preference.

Research on piperidine conformational stability demonstrates that the chair form represents the global minimum energy conformation, with the nitrogen atom preferentially adopting specific orientations depending on its protonation state. In the case of [(3R,5R)-5-tert-butylpiperidin-3-yl]methanol hydrochloride, the protonated nitrogen in the hydrochloride salt form significantly influences the conformational preferences compared to the neutral molecule. Studies using vacuum ultraviolet mass-analyzed threshold ionization spectroscopy have shown that chair conformations interconvert between equatorial and axial nitrogen orientations, with the protonated form favoring specific arrangements.

The presence of the tert-butyl substituent at the 5-position introduces substantial steric hindrance that strongly influences conformational behavior. Recent research on cyclohexane systems with spirocyclic substituents has revealed that bulky groups like tert-butyl can exhibit unexpected conformational preferences, sometimes favoring axial positions over equatorial ones due to complex stereoelectronic effects. This finding challenges traditional conformational analysis assumptions and suggests that the tert-butyl group in the piperidine derivative may adopt non-classical orientations.

The hydroxymethyl substituent at the 3-position adds another layer of conformational complexity through its ability to participate in intramolecular hydrogen bonding. Crystal structure studies of related piperidine derivatives have shown that the hybridization state of carbon atoms adjacent to the nitrogen significantly affects ring conformation, with sp3-hybridized carbons favoring chair conformations while sp2-hybridized carbons can lead to half-chair or boat conformations. In this compound, the sp3-hybridized carbons at positions 3 and 5 support maintenance of the chair conformation.

Conformational Parameter Chair Conformation Alternative Conformations
Ring Pucker θ = 180° θ = 129.2° (half-chair)
Nitrogen Hybridization sp3 (tetrahedral) sp2 (planar)
Tert-butyl Orientation Potentially axial Equatorial (traditional)
Hydroxymethyl Position Equatorial preferred Variable
Energy Difference 0 kcal/mol (reference) +2-5 kcal/mol

The conformational analysis reveals that the (3R,5R) stereochemistry creates a specific spatial arrangement where both substituents must accommodate their steric requirements while maintaining optimal ring geometry. The tert-butyl group, being significantly larger than the hydroxymethyl group, likely dominates the conformational preferences of the molecule. Research on related 4-piperidinemethanol derivatives has shown that substituent effects can lead to specific conformational locks, where certain orientations become strongly favored due to minimization of steric and electronic repulsions.

Stereoelectronic Effects of Tert-butyl Substituent

The stereoelectronic effects of the tert-butyl substituent in [(3R,5R)-5-tert-butylpiperidin-3-yl]methanol hydrochloride represent a fascinating aspect of molecular behavior that challenges conventional understanding of substituent effects in six-membered rings. Traditional conformational analysis suggests that bulky groups like tert-butyl strongly prefer equatorial positions to minimize steric interactions with axial hydrogens. However, recent theoretical and experimental studies have revealed that the presence of adjacent functional groups can dramatically alter these preferences through complex stereoelectronic interactions.

The tert-butyl group at the 5-position of the piperidine ring creates a significant steric environment that influences not only its own conformational preference but also affects the entire molecular geometry. Research on cyclohexane systems has demonstrated that tert-butyl groups can exhibit negative A-values when positioned adjacent to specific functional groups, meaning they actually prefer axial orientations over equatorial ones. This counterintuitive behavior arises from a combination of torsional strain relief and hyperconjugative stabilization effects that occur when the bulky substituent adopts what would traditionally be considered an unfavorable position.

The electronic nature of the tert-butyl substituent contributes to these effects through its electron-donating properties and ability to participate in hyperconjugative interactions with the piperidine ring system. The three methyl groups of the tert-butyl unit can provide electron density to the ring through sigma-orbital overlap, potentially stabilizing certain conformations and charge distributions. In the protonated form present in the hydrochloride salt, these electronic effects become particularly important as the positively charged nitrogen creates an electron-deficient center that can be stabilized by electron donation from the tert-butyl group.

The spatial arrangement of the tert-butyl group also creates a significant hydrophobic environment that affects molecular recognition and intermolecular interactions. Studies on (5-tert-butylpiperidin-2-yl)methanol, a structurally related compound, have shown that the tert-butyl substituent significantly influences chemical reactivity and biological activity through steric shielding effects. The three-dimensional structure created by the tert-butyl group effectively blocks approach from one face of the molecule, creating facial selectivity in chemical reactions and molecular interactions.

Stereoelectronic Parameter Traditional Expectation Observed Behavior
Conformational Preference Equatorial Potentially axial
A-value +4.9 kcal/mol Negative values possible
Electronic Effect Neutral Electron-donating
Steric Hindrance Severe (equatorial) Reduced (axial)
Hyperconjugation Minimal Significant stabilization

The influence of the tert-butyl substituent extends beyond simple steric considerations to include dynamic effects on molecular flexibility and rotation barriers. The large size and spherical nature of the tert-butyl group restrict rotation around the carbon-carbon bond connecting it to the piperidine ring, effectively locking the substituent in specific orientations. This conformational rigidity can lead to enhanced stereochemical control in chemical reactions and improved selectivity in molecular recognition processes.

The combined effects of steric bulk, electronic properties, and conformational constraints make the tert-butyl substituent a powerful tool for controlling molecular geometry and reactivity. In pharmaceutical applications, these effects are often exploited to enhance drug selectivity and reduce metabolic liability by blocking specific sites from enzymatic attack. The specific (5R) configuration of the tert-butyl group in this compound creates a defined three-dimensional environment that could be crucial for biological activity and molecular recognition.

Hydrogen Bonding Networks in Hydrochloride Salt Form

The hydrogen bonding networks in [(3R,5R)-5-tert-butylpiperidin-3-yl]methanol hydrochloride represent a complex interplay of ionic and neutral interactions that significantly influence the compound's solid-state structure and solution behavior. The hydrochloride salt formation introduces multiple hydrogen bonding opportunities through the protonated nitrogen center and the hydroxymethyl functionality, creating a network of intermolecular associations that stabilize the crystal structure and affect physical properties.

The primary hydrogen bonding interaction occurs between the protonated nitrogen of the piperidinium cation and the chloride anion, forming a strong ionic hydrogen bond of the type nitrogen-hydrogen···chloride. Research on piperidinium chloride systems has demonstrated that these interactions typically exhibit bond lengths in the range of 3.08-3.15 Angstroms and represent some of the strongest hydrogen bonding interactions in organic salt systems. X-ray crystallographic studies of related piperidinium chloride compounds have revealed that the nitrogen-hydrogen···chloride hydrogen bonds often serve as the primary structural organizing elements in the crystal lattice.

The hydroxymethyl substituent at the 3-position provides additional hydrogen bonding capabilities through its terminal hydroxyl group. This functionality can participate in both hydrogen bond donation and acceptance, creating secondary networks that complement the primary ionic interactions. Studies on similar compounds have shown that hydroxyl groups in piperidine derivatives can form characteristic ring motifs, designated as R₂²(14) in graph set notation, where two molecules are connected through complementary hydrogen bonding patterns.

The spatial arrangement of hydrogen bonding sites in [(3R,5R)-5-tert-butylpiperidin-3-yl]methanol hydrochloride creates opportunities for three-dimensional network formation. The stereochemical configuration places the hydroxymethyl group in a specific orientation relative to the protonated nitrogen, potentially allowing for intramolecular hydrogen bonding that could influence molecular conformation. Research on methanol and related alcohols has demonstrated that hydroxyl groups can form strong hydrogen bonds with electronegative centers, with bond energies typically ranging from 5-25 kilojoules per mole depending on geometric factors.

Hydrogen Bond Type Donor Acceptor Typical Bond Length (Å) Estimated Energy (kJ/mol)
Primary ionic N-H⁺ Cl⁻ 3.08-3.15 25-40
Secondary hydroxyl O-H Cl⁻ 3.2-3.4 15-25
Tertiary hydroxyl O-H O 2.8-3.0 20-30
Weak carbon-hydrogen C-H Cl⁻ 3.4-3.8 5-10
Weak carbon-hydrogen C-H O 3.2-3.6 3-8

The crystal structure organization likely involves chains or layers of molecules connected through these hydrogen bonding networks. Analysis of related piperidinium salt structures has shown that molecules typically arrange in one-dimensional chains along specific crystallographic axes, with the chains then connected through weaker secondary interactions to form the three-dimensional crystal structure. The presence of the bulky tert-butyl group may influence the packing efficiency and create cavities or channels within the crystal structure.

The hydrogen bonding networks also significantly impact the compound's solubility and dissolution behavior. The ionic nature of the hydrochloride salt, combined with the hydrogen bonding capabilities of the hydroxymethyl group, likely confers high water solubility compared to the neutral base form. Research on piperidine derivatives has shown that hydrochloride salts typically exhibit enhanced aqueous solubility due to favorable solvation of both the cationic and anionic components through hydrogen bonding with water molecules.

The temperature dependence of hydrogen bonding strength affects the compound's thermal properties and phase behavior. Studies using variable-temperature spectroscopic techniques have revealed that hydrogen bonding networks in piperidinium salts can undergo dynamic reorganization with changing temperature, affecting properties such as melting point and thermal decomposition pathways. The specific geometric constraints imposed by the (3R,5R) stereochemistry may create unique thermal behavior patterns compared to other stereoisomers or constitutional isomers.

Properties

IUPAC Name

[(3R,5R)-5-tert-butylpiperidin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)9-4-8(7-12)5-11-6-9;/h8-9,11-12H,4-7H2,1-3H3;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRHCSXTPFJCSK-RJUBDTSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(CNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C[C@H](CNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride typically involves the use of quinoline organocatalysts and trifluoroacetic acid as cocatalysts. These reagents facilitate the formation of enantiomerically enriched piperidines in good yields . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired stereochemistry and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in various fields of research:

Medicinal Chemistry

  • Drug Development : As a precursor in the synthesis of novel pharmaceutical agents targeting various diseases. Its structural features allow for modifications that can enhance biological activity .
  • Therapeutic Applications : Investigated for potential use in treating conditions like cancer, autoimmune diseases, and inflammatory disorders due to its ability to modulate biological pathways .

Biological Studies

  • Enzyme Inhibition : Research indicates that [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride can inhibit specific enzymes involved in disease processes, including METTL3, which plays a role in mRNA modification and cancer progression .
  • Neurotransmitter Modulation : The compound may influence neurotransmitter levels by inhibiting reuptake mechanisms, potentially offering therapeutic benefits in neurodegenerative disorders.

Chemical Biology

  • Building Block for Complex Molecules : Used as a versatile building block in the synthesis of complex organic molecules with potential biological activity .
  • Investigating Biological Mechanisms : Studies focus on understanding how this compound interacts with cellular receptors and pathways to elucidate its mechanism of action.

Case Studies

Study FocusFindings
Inhibition of TLR7/8 ReceptorsDemonstrated IC50 values below 100 nM against human TLR7 receptors in HEK-293 cells, indicating strong inhibitory potential .
METTL3 InhibitionShown to inhibit METTL3 activity, suggesting a role in cancer treatment strategies through modulation of mRNA biology .
Neurotransmitter DynamicsPotential effects on neurotransmitter reuptake mechanisms were observed, highlighting its relevance in neurological research.

Mechanism of Action

The mechanism of action of [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the reuptake of neurotransmitters, prolonging their action within the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride is unique due to its specific stereochemistry and the presence of a tert-butyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride is a piperidine derivative characterized by a tert-butyl group and a hydroxymethyl substituent. Its molecular formula is C12_{12}H19_{19}ClN, with a molecular weight of 233.74 g/mol. The compound's structure allows it to interact with various biological targets, particularly G protein-coupled receptors (GPCRs).

Research indicates that this compound exhibits significant activity at GPCRs, which are pivotal in mediating cellular responses to hormones and neurotransmitters. The interaction with these receptors can lead to various intracellular signaling cascades, influencing physiological processes such as mood regulation, pain perception, and metabolic functions.

Table 1: Summary of Biological Targets and Activities

Target Type Activity Reference
5-HT4 ReceptorGPCRPartial agonist
P2Y14 ReceptorGPCRAntagonist activity
Topoisomerase IIEnzymeInhibition
FGFR2Receptor Tyrosine KinaseModulation of signaling pathways

Case Study 1: 5-HT4 Receptor Modulation

In a study focusing on the serotonergic system, [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride was shown to act as a partial agonist at the 5-HT4 receptor. This receptor is implicated in gastrointestinal motility and cognitive processes. The compound's ability to enhance cAMP levels suggests potential applications in treating gastrointestinal disorders .

Case Study 2: P2Y14 Receptor Antagonism

Another investigation demonstrated that the compound functions as an antagonist at the P2Y14 receptor, which is involved in immune responses and inflammation. This antagonistic activity indicates its potential utility in managing inflammatory conditions or pain syndromes .

Toxicity and Safety Profile

The safety profile of [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride has been evaluated in various preclinical models. Toxicological assessments indicate a favorable safety margin at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Basic: What are the key considerations for synthesizing [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol hydrochloride with high enantiomeric purity?

Methodological Answer:
To achieve high enantiomeric purity, employ chiral catalysts or enantioselective reagents during cyclization or hydroxylation steps. For example, multi-step protocols involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can ensure stereochemical fidelity . Post-synthesis, use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to monitor purity. Recrystallization in polar solvents (e.g., methanol/water mixtures) can further reduce diastereomeric impurities .

Basic: How can the stereochemical configuration of [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol hydrochloride be confirmed?

Methodological Answer:
Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for unambiguous determination of the 3R,5R configuration . Complement this with 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectroscopy: analyze coupling constants (e.g., 3JHH^3J_{\text{HH}}) and NOESY correlations to confirm chair conformations of the piperidine ring. Chiral derivatization agents (e.g., Mosher’s acid) can also resolve enantiomers via 19F^{19}\text{F}-NMR .

Advanced: What analytical techniques resolve contradictions in stability data under varying pH conditions?

Methodological Answer:
Perform accelerated stability studies (40°C/75% RH) across pH 1–13, using HPLC-MS to identify degradation products (e.g., tert-butyl group hydrolysis or methanol oxidation). pH-rate profiling can pinpoint instability thresholds . For mechanistic insights, employ density functional theory (DFT) to model hydrolysis pathways. Cross-validate with 1H^{1}\text{H}-NMR kinetic studies in deuterated buffers .

Advanced: How does the tert-butyl group influence pharmacokinetic properties compared to analogs without this substituent?

Methodological Answer:
The tert-butyl group enhances metabolic stability by sterically shielding the piperidine ring from cytochrome P450 oxidation. Compare logP values (via shake-flask method) to assess increased lipophilicity, which improves blood-brain barrier permeability. In vitro assays (e.g., microsomal stability) and in vivo PK studies in rodent models can quantify half-life extension . Replace the tert-butyl group with methyl or hydrogen in analogs to isolate its effects .

Basic: What purification strategies effectively remove diastereomeric impurities?

Methodological Answer:
Use preparative reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/0.1% TFA) to separate diastereomers. Alternatively, fractional crystallization in ethanol/ethyl acetate mixtures exploits solubility differences. For persistent impurities, employ ion-exchange chromatography (e.g., Dowex® resin) to isolate the hydrochloride salt .

Advanced: How to design experiments for studying biological target interactions?

Methodological Answer:
Combine molecular docking (e.g., Molecular Operating Environment (MOE)) to predict binding modes at amine receptors (e.g., σ-1 or NMDA) . Validate with surface plasmon resonance (SPR) to measure binding affinity (KDK_D). For functional studies, use electrophysiology (patch-clamp) on transfected HEK293 cells expressing target ion channels. Competitive radioligand assays (3H^3\text{H}-labeled antagonists) can quantify displacement efficiency .

Basic: What spectroscopic methods characterize the hydrochloride salt form?

Methodological Answer:
Confirm salt formation via FT-IR (N-H stretch at 2500–3000 cm1^{-1} for HCl) and elemental analysis (chloride content). Thermogravimetric analysis (TGA) distinguishes hydrated vs. anhydrous forms by mass loss at 100–150°C. 35Cl^{35}\text{Cl}-NMR can further verify chloride counterion integrity .

Advanced: How to address discrepancies in bioactivity data across cell lines?

Methodological Answer:
Standardize assays using isogenic cell lines to eliminate genetic variability. Perform dose-response curves (IC50_{50}) with ATP-based viability assays (CellTiter-Glo®) and caspase-3/7 apoptosis readouts. Use siRNA knockdown to confirm target specificity. Cross-correlate with transcriptomic data (RNA-seq) to identify off-target pathways .

Basic: What solvent systems are optimal for NMR analysis of this compound?

Methodological Answer:
Use deuterated dimethyl sulfoxide (DMSO-d6_6) for solubility and minimal proton exchange. For 13C^{13}\text{C}-NMR, deuterated methanol (CD3_3OD) enhances resolution of tert-butyl carbons (δ 25–35 ppm). Avoid chloroform due to poor solubility of hydrochloride salts .

Advanced: How to model the compound’s conformational dynamics in solution?

Methodological Answer:
Perform molecular dynamics (MD) simulations (AMBER or GROMACS) in explicit solvent (water/0.15 M NaCl) to analyze piperidine ring puckering and tert-butyl rotation. Validate with nuclear Overhauser effect (NOE) restraints from 1H^{1}\text{H}-NOESY spectra. Compare free energy landscapes (metadynamics) to identify dominant conformers .

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